N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide
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Overview
Description
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methanesulfonamide group attached to an ethyl chain, which is further connected to a 2-methyl-1,3-thiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds target a variety of biological receptors and enzymes, indicating the broad spectrum of potential targets for thiazole derivatives.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been shown to inhibit the function of certain enzymes, leading to a decrease in the production of specific biochemicals .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, microbial growth, viral replication, and tumor growth .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Alkylation: The 2-methyl-1,3-thiazole is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl chain.
Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alcohols, under basic conditions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide can be compared with other thiazole derivatives, such as:
2-Methyl-1,3-thiazole: Lacks the ethyl and methanesulfonamide groups, making it less versatile in terms of chemical reactivity and biological activity.
N-(2-thiazolyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a methanesulfonamide group, which may result in different biological properties and applications.
2-Amino-4-methylthiazole: Contains an amino group instead of a methanesulfonamide group, leading to different chemical reactivity and potential biological activities.
The unique combination of the thiazole ring, ethyl chain, and methanesulfonamide group in this compound makes it a distinct and valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S2/c1-6-9-7(5-12-6)3-4-8-13(2,10)11/h5,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVJXIYZLJSVQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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